4-(4-Aminophenoxy)benzonitrile

Description

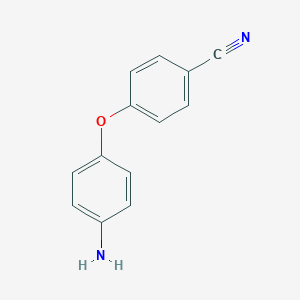

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNICCZCAISDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168939 | |

| Record name | Benzonitrile, 4-(4-aminophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17076-69-6 | |

| Record name | Benzonitrile, 4-(4-aminophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017076696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(4-aminophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-aminophenoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-aminophenoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile chemical intermediate, 4-(4-aminophenoxy)benzonitrile. This compound holds significant interest for researchers in medicinal chemistry and materials science due to its unique molecular structure, which combines a reactive aminophenoxy moiety with a cyano-functionalized benzene ring. This guide details a proposed synthetic protocol based on established chemical principles and outlines the expected analytical characterization of the target compound.

Synthesis of this compound

The most chemically sound and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This nucleophilic substitution reaction involves the formation of an ether linkage by reacting an alkoxide with an organohalide. In this specific synthesis, the sodium salt of 4-aminophenol (the nucleophile) reacts with 4-fluorobenzonitrile (the electrophile). The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is recommended to facilitate the reaction.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Experimental Protocol

The following protocol is adapted from a similar synthesis of a related fluorinated phenoxybenzonitrile derivative. Researchers should optimize these conditions for their specific laboratory setup.

Materials:

-

4-Aminophenol

-

4-Fluorobenzonitrile

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol and sodium hydroxide in anhydrous DMSO.

-

Reaction: Heat the mixture to approximately 80°C. Once the temperature has stabilized, add 4-fluorobenzonitrile dropwise to the reaction mixture.

-

Monitoring: Maintain the reaction at 80°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is expected to proceed over several hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by pouring it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel, using a suitable eluent system such as a mixture of hexane and ethyl acetate, to yield pure this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure of this compound and data from analogous compounds.

Workflow for Characterization

Caption: Workflow for the analytical characterization of the synthesized product.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the characterization of this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 | Singlet (broad) | 2H | -NH₂ |

| ~ 6.7 - 7.0 | Multiplet | 4H | Aromatic protons of the aminophenoxy ring |

| ~ 7.0 - 7.2 | Multiplet | 2H | Aromatic protons ortho to the ether linkage on the benzonitrile ring |

| ~ 7.5 - 7.7 | Multiplet | 2H | Aromatic protons ortho to the nitrile group on the benzonitrile ring |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 105 | Carbon ortho to the nitrile group |

| ~ 115 - 120 | Aromatic CH carbons |

| ~ 119 | Nitrile carbon (-C≡N) |

| ~ 134 | Aromatic CH carbons |

| ~ 145 | Aromatic carbon attached to the amino group |

| ~ 150 | Aromatic carbon attached to the ether oxygen on the aminophenoxy ring |

| ~ 160 | Aromatic carbon attached to the ether oxygen on the benzonitrile ring |

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3300 | Strong, broad | N-H stretching of the primary amine |

| ~ 2225 | Strong, sharp | C≡N stretching of the nitrile group |

| ~ 1600 - 1450 | Medium to strong | C=C aromatic ring stretching |

| ~ 1240 | Strong | Aryl-O-Aryl asymmetric stretching |

| ~ 830 | Strong | para-disubstituted benzene C-H bending |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| ~ 210 | [M]⁺ (Molecular ion) |

| ~ 183 | [M - HCN]⁺ |

| ~ 118 | [C₇H₆N₂]⁺ (fragment from cleavage of the ether bond) |

| ~ 92 | [C₆H₆N]⁺ (fragment from cleavage of the ether bond) |

General Protocols for Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid product with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

This guide provides a foundational framework for the synthesis and characterization of this compound. The provided protocols and predicted data serve as a valuable resource for researchers embarking on the synthesis of this and related compounds. It is important to note that the specific spectral data should be experimentally determined for definitive structural confirmation.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 4-(4-aminophenoxy)benzonitrile

Introduction: this compound is an aromatic organic compound characterized by the presence of an aminophenoxy group attached to a benzonitrile moiety. This unique structure, incorporating a primary amine, an ether linkage, and a nitrile group, makes it a valuable intermediate in the synthesis of more complex molecules. Its constituent functional groups suggest potential applications in the development of pharmaceuticals, polymers, and dyes. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and potential biological relevance.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 17076-69-6 | [1][2][3] |

| Molecular Formula | C₁₃H₁₀N₂O | [1][2][3] |

| Molecular Weight | 210.23 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Melting Point | 112 °C | [2] |

| Boiling Point | 393.2 ± 27.0 °C (Predicted) | [2] |

| Purity | Typically ≥98% | [1] |

| InChI Key | YDNICCZCAISDAG-UHFFFAOYSA-N | [1] |

| SMILES | Nc1ccc(Oc2ccc(cc2)C#N)cc1 | [3] |

Spectroscopic Data (Expected)

| Technique | Expected Characteristic Signals |

| ¹H NMR | ~3.5-4.5 ppm: Broad singlet, 2H (amine protons, -NH₂) ~6.6-7.8 ppm: Multiplets, 8H (aromatic protons) |

| ¹³C NMR | ~100-115 ppm: Carbon attached to the nitrile group (-C-CN) ~118-122 ppm: Nitrile carbon (-C≡N) ~114-160 ppm: Aromatic carbons |

| IR Spectroscopy | ~3300-3500 cm⁻¹: N-H stretching (primary amine) ~2220-2230 cm⁻¹: C≡N stretching (nitrile) ~1200-1250 cm⁻¹: C-O-C stretching (aryl ether) ~1500-1600 cm⁻¹: C=C stretching (aromatic rings) |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its practical application.

Synthesis: Nucleophilic Aromatic Substitution

A common and effective method for synthesizing this compound is via a Williamson ether synthesis-type reaction, involving the nucleophilic substitution of a halogen on an activated aromatic ring.

Reaction: 4-Aminophenol + 4-Fluorobenzonitrile → this compound

Materials:

-

4-Aminophenol

-

4-Fluorobenzonitrile

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Deionized water

Procedure:

-

To a dry reaction flask under a nitrogen atmosphere, add 4-aminophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMSO.

-

Stir the mixture at room temperature for 20 minutes to form the potassium salt of 4-aminophenol.

-

Add 4-fluorobenzonitrile (1.1 eq) to the reaction mixture.

-

Heat the mixture to 130-150°C and maintain for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing deionized water to precipitate the crude product.

-

Stir for 30 minutes, then filter the solid precipitate.

-

Wash the solid with deionized water and then with a small amount of cold diethyl ether to remove non-polar impurities.

-

Dry the crude product under vacuum.

Purification: Flash Column Chromatography

The crude product can be purified to obtain a high-purity sample.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Solvent system (e.g., Hexanes:Ethyl Acetate gradient)

Procedure:

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).

-

Pack a chromatography column with the silica slurry.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with the mobile phase, gradually increasing the polarity (e.g., transitioning to 7:3 Hexanes:Ethyl Acetate) to separate the desired product from impurities.[4]

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Analysis: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[5]

-

Process the spectra to identify chemical shifts, integration, and coupling patterns to confirm the molecular structure.

Infrared (IR) Spectroscopy:

-

Prepare a sample by mixing a small amount of the purified solid with potassium bromide (KBr) and pressing it into a thin pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the key functional groups (amine N-H, nitrile C≡N, ether C-O).

Potential Biological Activity and Screening

Benzonitrile derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[6][7] The structural motifs within this compound suggest it could be a candidate for biological screening. A primary step in evaluating its potential as a therapeutic agent is to assess its cytotoxicity against various cell lines.

Workflow for Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][8]

Caption: Standard workflow for assessing cytotoxicity using an MTT assay.

Synthesis and Purification Workflow

The logical flow from starting materials to the final, purified product can be visualized to provide a clear overview of the entire experimental process.

Caption: Workflow for the synthesis and purification of the target compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 4. prepchem.com [prepchem.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of 4-(4-aminophenoxy)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-(4-aminophenoxy)benzonitrile, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted values based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data for 4-aminobenzonitrile, 4-phenoxybenzonitrile, and other related aromatic ethers and nitriles.

Table 1: Predicted FT-IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (amine) | 3450 - 3250 | Medium-Strong (two bands) | Asymmetric and symmetric stretching of the primary amine. |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium-Weak | Characteristic of C-H bonds on the benzene rings. |

| C≡N Stretch (nitrile) | 2230 - 2220 | Strong, Sharp | The nitrile group is a strong and sharp absorber in this region. |

| C-O-C Stretch (ether) | 1270 - 1230 (asymmetric) | Strong | Aromatic ether linkage. |

| 1050 - 1010 (symmetric) | Medium | ||

| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Strong (multiple bands) | Skeletal vibrations of the aromatic rings. |

| N-H Bend (amine) | 1650 - 1580 | Medium | Scissoring vibration of the primary amine. |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | Bending vibrations are indicative of the substitution pattern on the aromatic rings. |

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H₂', H₆' (protons ortho to NH₂) | 6.7 - 6.9 | d | 2H | ~8-9 |

| H₃', H₅' (protons meta to NH₂) | 6.9 - 7.1 | d | 2H | ~8-9 |

| H₃, H₅ (protons meta to CN) | 7.0 - 7.2 | d | 2H | ~8-9 |

| H₂, H₆ (protons ortho to CN) | 7.5 - 7.7 | d | 2H | ~8-9 |

| -NH₂ | 3.5 - 4.5 | br s | 2H | - |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-CN | 118 - 120 |

| C-NH₂ | 145 - 150 |

| C-O (benzonitrile ring) | 160 - 165 |

| C-O (aniline ring) | 140 - 145 |

| C (ortho to CN) | 133 - 135 |

| C (meta to CN) | 115 - 117 |

| C (para to CN, attached to O) | 105 - 110 |

| C (ortho to NH₂) | 115 - 117 |

| C (meta to NH₂) | 122 - 125 |

| C (para to NH₂, attached to O) | 150 - 155 |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 210 | Molecular ion [M]⁺• |

| 183 | [M - HCN]⁺• |

| 118 | [H₂N-C₆H₄-O]⁺ |

| 92 | [C₆H₅NH₂]⁺• |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the standard operating procedures for obtaining the spectroscopic data presented above.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet containing the sample is then placed in the sample holder. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.

-

Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), coupling constants (J), and integration values of the peaks in the ¹H NMR spectrum are analyzed to assign protons to their respective positions in the molecule. The chemical shifts in the ¹³C NMR spectrum are used to identify the different carbon environments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, where high-energy electrons bombard the sample, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺•), which corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

An In-depth Technical Guide on the Solubility of 4-(4-aminophenoxy)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-aminophenoxy)benzonitrile. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative solubility profile derived from the molecule's structural attributes and established principles of chemical solubility. A detailed, generalized experimental protocol for the quantitative determination of solubility is presented to empower researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for professionals in chemical research and drug development, where a thorough understanding of solubility is paramount for process optimization, purification, and formulation.

Introduction

This compound is a bifunctional organic compound featuring an amino group (-NH₂) and a nitrile group (-C≡N) attached to a diphenyl ether scaffold. The interplay between the polar functional groups and the relatively nonpolar aromatic backbone dictates its physicochemical properties, including its solubility in various organic solvents. In fields such as medicinal chemistry and materials science, solubility is a critical parameter that influences reaction kinetics, ease of purification, and for pharmaceuticals, bioavailability and formulation feasibility. A comprehensive understanding of a compound's solubility profile is therefore essential from early-stage research through to process development. This guide provides a foundational understanding of the expected solubility of this compound and a practical methodology for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties offer insights into the molecule's behavior and its likely interactions with different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O | [1][2] |

| Molecular Weight | 210.24 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI Key | YDNICCZCAISDAG-UHFFFAOYSA-N | [1] |

The structure of this compound contains both hydrogen bond donors (the amino group) and acceptors (the amino group, nitrile nitrogen, and ether oxygen). This, combined with the polar nature of the amino and nitrile groups, suggests that the molecule will exhibit some solubility in polar solvents. The large, nonpolar surface area of the two benzene rings will contribute to its solubility in less polar or aromatic solvents.

Predicted Qualitative Solubility Profile

In the absence of specific experimental data, a qualitative solubility profile for this compound in common organic solvents can be predicted based on the principle of "like dissolves like" and the properties of its functional groups. The predicted solubility is summarized in Table 2.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the solvent can form hydrogen bonds with the amino and nitrile groups of the solute. |

| Water | Sparingly Soluble | While hydrogen bonding is possible, the large nonpolar aromatic structure is expected to limit aqueous solubility. | |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | The polar groups of the solvent can interact favorably with the polar functionalities of the solute. |

| Dichloromethane | Very Soluble | The polarity of dichloromethane is well-suited to dissolve molecules with a combination of polar and nonpolar characteristics. | |

| Chloroform | Very Soluble | Similar to dichloromethane, its polarity is optimal for this type of solute. | |

| Nonpolar | Toluene | Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzene rings of the solute, and its low polarity is favorable for the nonpolar core. |

| Hexane | Sparingly Soluble | As a nonpolar aliphatic solvent, hexane will primarily interact with the nonpolar regions of the solute but may not effectively solvate the polar amino and nitrile groups. |

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a crystalline solid in a solvent is the isothermal equilibrium method. This protocol outlines the steps to quantitatively measure the solubility of this compound.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with tight-fitting caps

-

Constant temperature bath or incubator with shaker

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. An excess of solid is crucial to ensure that a saturated solution is formed.

-

Add a magnetic stir bar to the vial, cap it tightly to prevent solvent evaporation, and place it on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid artificially high solubility values.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted solution using a validated analytical method to determine the concentration of this compound. A pre-established calibration curve of known concentrations versus analytical response is required for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (g/L) = C × DF Where:

-

C is the concentration of the diluted sample determined from the calibration curve (in g/L).

-

DF is the dilution factor.

-

-

4.3. Experimental Workflow Diagram

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

References

Crystal Structure Analysis of 4-(4-aminophenoxy)benzonitrile: A Technical Guide

Disclaimer: As of the compilation of this guide, a definitive crystal structure for 4-(4-aminophenoxy)benzonitrile has not been publicly deposited in crystallographic databases. This document, therefore, presents a technical framework based on the analysis of closely related analogues and established methodologies. The provided data and protocols serve as a robust reference for researchers undertaking the experimental determination of this structure.

Introduction

This compound is a diaryl ether derivative incorporating both an amino and a nitrile functional group. Such molecules are of significant interest in medicinal chemistry and materials science due to their potential as scaffolds for drug candidates and as building blocks for high-performance polymers. The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is fundamental to understanding a molecule's physicochemical properties, including its solubility, stability, and intermolecular interactions. This information is critical for rational drug design, polymorphism screening, and the development of new materials.

This guide provides a comprehensive overview of the methodologies required for the synthesis, crystallization, and structural analysis of this compound. It includes quantitative crystallographic data from analogous compounds to offer a comparative reference.

Experimental Protocols

Synthesis of this compound

The synthesis of diaryl ethers can be achieved through several established methods, most notably the Ullmann condensation and the Chan-Lam C-O cross-coupling reaction. A plausible route for the synthesis of the title compound is outlined below.

Proposed Synthesis via Ullmann-type Reaction:

A mixture of 4-aminophenol and 4-chlorobenzonitrile or 4-fluorobenzonitrile, along with a copper catalyst (such as CuI) and a base (e.g., potassium carbonate), is heated in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, poured into water, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel.

Single Crystal Growth

Obtaining diffraction-quality single crystals is a critical step.[1] A common and effective method is slow evaporation:

-

Solvent Selection: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) to form a saturated or near-saturated solution.

-

Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at room temperature. This process should be undisturbed and protected from vibrations.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully selected under a microscope and mounted for X-ray analysis.[1]

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular structure from a single crystal is a non-destructive technique that provides detailed information on bond lengths, angles, and crystal packing.[2]

-

Crystal Mounting: A selected single crystal is mounted on a goniometer head.[1]

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer.[3] X-rays (commonly from a Mo or Cu source) are directed at the crystal, which is rotated to collect a full sphere of diffraction data.[2][3] The diffraction pattern is recorded by an area detector.[3]

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods (e.g., using software like SHELXS) and refined by full-matrix least-squares on F² (e.g., using SHELXL).[4] This process refines the atomic positions, and thermal parameters to best fit the experimental diffraction data.

Data Presentation: Crystallographic Data of Analogous Compounds

In the absence of data for this compound, the crystallographic data for 2-amino-4-chlorobenzonitrile, a related aminobenzonitrile derivative, is presented as a reference.[5] Additionally, key identifiers for the crystal structure of 4-(4-methylphenoxy)benzonitrile, a very close structural analogue, are provided.[6]

Table 1: Crystallographic Data for 2-amino-4-chlorobenzonitrile [5]

| Parameter | Value |

| Chemical Formula | C₇H₅ClN₂ |

| Molecular Mass | 152.58 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.898 (17) |

| γ (°) | 83.021 (17) |

| Volume (ų) | 354.41 (14) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

| R [F² > 2σ(F²)] | 0.072 |

| wR(F²) | 0.158 |

Table 2: Identification of 4-(4-methylphenoxy)benzonitrile Crystal Structure [6]

| Identifier | Value |

| CCDC Number | 265013 |

| Associated DOI | 10.1039/b502516h |

Mandatory Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule like this compound.

Conclusion

This technical guide outlines the necessary experimental framework for the comprehensive crystal structure analysis of this compound. While a definitive structure remains to be determined, the provided protocols for synthesis, crystallization, and X-ray diffraction are based on well-established chemical principles. The crystallographic data from analogous compounds serve as a valuable benchmark for future experimental work. The successful elucidation of this crystal structure will provide crucial insights for its potential applications in drug development and materials science, enabling a deeper understanding of its structure-property relationships.

References

- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. 4-(4-Methylphenoxy)benzonitrile | C14H11NO | CID 4046050 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Thermal Decomposition Pathway of 4-(4-aminophenoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the plausible thermal decomposition pathway of 4-(4-aminophenoxy)benzonitrile. In the absence of direct experimental studies on this specific molecule, this guide constructs a scientifically grounded, hypothetical degradation mechanism. This is achieved by leveraging established principles of thermal decomposition, bond dissociation energies (BDEs) of analogous structures, and reported pyrolysis products of its constituent chemical moieties: aminophenols, diphenyl ethers, and benzonitriles. This document summarizes key quantitative data, outlines detailed experimental protocols for relevant analytical techniques, and presents the proposed decomposition pathways and experimental workflows using standardized visualizations to support further research and application in high-temperature environments.

Introduction

This compound is a molecule of interest in materials science and medicinal chemistry due to its unique combination of functional groups: an amine, an ether linkage, and a nitrile group, all attached to aromatic systems. Its thermal stability is a critical parameter, particularly in applications involving high-temperature processing, such as in the synthesis of high-performance polymers or in analytical techniques like gas chromatography. Understanding its thermal decomposition pathway is essential for predicting its behavior, identifying potential degradation products, and ensuring the safety and efficacy of related processes and products.

This guide synthesizes available data on the thermal degradation of related compounds to propose a primary decomposition pathway for this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed via a free-radical mechanism, initiated by the homolytic cleavage of the weakest chemical bonds at elevated temperatures. Based on bond dissociation energy (BDE) data for analogous molecules, the ether linkage (C-O) between the two aromatic rings is the most likely site for initial fragmentation.

Initiation Step: Cleavage of the Diphenyl Ether Linkage

The primary initiation step is the homolytic cleavage of one of the C-O bonds of the ether bridge, resulting in the formation of a 4-aminophenoxy radical and a 4-cyanophenyl radical.

Propagation Steps: Radical Reactions and Rearrangements

The highly reactive radicals generated in the initiation step can undergo a variety of propagation reactions, including hydrogen abstraction, recombination, and fragmentation.

-

Reactions of the 4-Aminophenoxy Radical: This radical can abstract a hydrogen atom from other molecules to form 4-aminophenol or undergo further fragmentation.

-

Reactions of the 4-Cyanophenyl Radical: This radical can abstract a hydrogen atom to form benzonitrile. It can also recombine with other radicals.

Formation of Stable Products

Through a series of radical reactions, several stable decomposition products are expected to form. Studies on the pyrolysis of related compounds support the formation of the following key products:

-

Benzonitrile: Formed by hydrogen abstraction by the 4-cyanophenyl radical. Benzonitrile itself is thermally stable, with decomposition only beginning above 550°C.[1] Its pyrolysis can lead to the formation of HCN, benzene, and various cyanobiphenyls and dicyanobenzenes.[1]

-

4-Aminophenol: Formed by hydrogen abstraction by the 4-aminophenoxy radical.

-

Phenol: Can be formed from the decomposition of the 4-aminophenoxy radical. Phenol is a major thermal decomposition product of poly(aryl-ether-ether-ketone).

-

Aniline: Can be formed through cleavage of the C-O bond in 4-aminophenol.

-

Hydrogen Cyanide (HCN): A common product from the high-temperature decomposition of nitrile-containing compounds.[1]

The proposed overall pathway is visualized below.

Quantitative Data Summary

While specific quantitative data for the thermal decomposition of this compound is not available in the literature, the following table summarizes relevant data from analogous compounds to provide a comparative context.

| Compound/Polymer | Decomposition Metric | Temperature (°C) | Atmosphere | Reference |

| Benzonitrile | Decomposition Start | > 550 | N/A | [1] |

| Polyimide with aminophenoxy units | T5% (5% weight loss) | > 508 | N/A | |

| Polyimide with aminophenoxy units | T10% (10% weight loss) | > 529 | N/A | |

| Aromatic Polyamides | Pyrolysis Temperature | 720 | Inert |

Experimental Protocols

To experimentally determine the thermal decomposition pathway of this compound, a combination of analytical techniques would be required. The following outlines the standard methodologies.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

-

Objective: To determine the decomposition temperature ranges and identify the evolved gaseous products.

-

Methodology:

-

A small sample (5-10 mg) of this compound is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The mass loss of the sample is recorded as a function of temperature.

-

The gases evolved during decomposition are transferred via a heated transfer line to a mass spectrometer for identification of the molecular weights of the decomposition products.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To separate and identify the volatile and semi-volatile decomposition products.

-

Methodology:

-

A microgram-scale sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific pyrolysis temperature (e.g., 600-1000 °C) for a short duration.

-

The decomposition products are swept by a carrier gas into a gas chromatograph for separation.

-

The separated components are then introduced into a mass spectrometer for identification based on their mass spectra and retention times. Pyrolysis-GC-MS is a powerful tool for identifying involatile compounds like polymers.[2]

-

Conclusion

The thermal decomposition of this compound is proposed to initiate with the homolytic cleavage of the C-O ether bond, leading to the formation of 4-aminophenoxy and 4-cyanophenyl radicals. Subsequent hydrogen abstraction, recombination, and fragmentation reactions are expected to yield a range of stable products, including 4-aminophenol, benzonitrile, phenol, aniline, and eventually hydrogen cyanide and char at higher temperatures.

This guide provides a foundational, albeit hypothetical, framework for understanding the thermal degradation of this molecule. Experimental validation using the detailed protocols herein, particularly Py-GC-MS, is crucial to confirm the proposed pathway and accurately quantify the decomposition products. Such studies will be invaluable for the safe and effective application of this compound and related compounds in high-temperature settings.

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 4-(4-aminophenoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the quantum chemical analysis of 4-(4-aminophenoxy)benzonitrile. Given the absence of specific published computational studies for this molecule, this document outlines a robust computational protocol based on established methods for analogous benzonitrile derivatives. The presented quantitative data is illustrative, derived from studies on similar compounds, and serves to exemplify the expected results for this compound.

Introduction

This compound is a molecule of interest in materials science and drug discovery due to its unique electronic and structural properties, stemming from the electron-donating amino group and the electron-withdrawing nitrile group, connected through a flexible ether linkage. Quantum chemical calculations are indispensable for elucidating its molecular structure, vibrational modes, electronic characteristics, and non-linear optical (NLO) properties. This guide details the theoretical framework and practical steps for such an investigation using Density Functional Theory (DFT), a powerful computational tool in modern chemistry and physics.[1][2][3]

Molecular Structure and Optimization

The initial step in the computational analysis is the geometry optimization of the molecule to find its most stable conformation (lowest energy state). This is crucial as all subsequent calculations are performed on this optimized structure.

Computational Protocol

-

Software: Gaussian 09 or a similar quantum chemistry software package is recommended.[1][4]

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for such systems.[2][3][4][5]

-

Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing a good balance between accuracy and computational cost for molecules of this size.[3][4][5]

The optimization process involves iterative calculations to find the geometry at which the forces on each atom are minimized.

Expected Geometrical Parameters

While specific experimental data for this compound is not available, the expected bond lengths and angles can be inferred from calculations on similar molecules. The final optimized geometry would provide precise values for all bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of the molecule's shape.

Table 1: Illustrative Optimized Geometrical Parameters (based on analogous benzonitrile derivatives)

| Parameter | Bond | Expected Bond Length (Å) | Parameter | Angle | Expected Bond Angle (°) |

| Bond Lengths | C≡N | ~1.15 | Bond Angles | C-C-C (phenyl) | ~120 |

| C-CN | ~1.45 | C-O-C | ~118-120 | ||

| C-O | ~1.36 | H-N-H | ~110-115 | ||

| C-N (amino) | ~1.38 | ||||

| C-C (phenyl) | ~1.39 | ||||

| C-H | ~1.08 | ||||

| N-H | ~1.01 |

Note: These are expected values. Actual calculated values for this compound may vary.

Vibrational Spectroscopy Analysis

Vibrational analysis is essential for interpreting experimental FT-IR and FT-Raman spectra. The calculated vibrational frequencies and their corresponding intensities can be used to assign the observed spectral bands to specific molecular motions.

Experimental and Computational Protocol

-

Experimental: FT-IR and FT-Raman spectra should be recorded for the synthesized compound.[3][4][5]

-

Computational:

-

Frequency calculations are performed on the optimized geometry using the same DFT method and basis set (B3LYP/6-311++G(d,p)).[3][4][5]

-

The calculated harmonic frequencies are often scaled by a factor (typically around 0.96) to better match the experimental anharmonic frequencies.

-

Potential Energy Distribution (PED) analysis using software like VEDA 4 is crucial for the unambiguous assignment of vibrational modes.[4][6]

-

Expected Vibrational Assignments

The vibrational spectrum of this compound will be characterized by several key stretching and bending modes.

Table 2: Illustrative Vibrational Frequencies and Assignments (based on analogous compounds)

| Vibrational Mode | Expected Wavenumber (cm⁻¹, scaled) | Description |

| N-H stretching | 3400-3500 | Asymmetric and symmetric stretching of the amino group |

| C-H stretching (aromatic) | 3000-3100 | Stretching of C-H bonds in the phenyl rings |

| C≡N stretching | ~2230 | Characteristic nitrile group stretch |

| C=C stretching (aromatic) | 1400-1600 | Phenyl ring skeletal vibrations |

| C-N stretching | 1250-1350 | Stretching of the C-N bond of the amino group |

| C-O-C stretching | 1200-1250 | Asymmetric and symmetric ether linkage stretching |

| N-H scissoring | ~1620 | Bending motion of the amino group |

Note: The presence of the electron-donating amino group may slightly lower the C≡N stretching frequency compared to unsubstituted benzonitrile.[7]

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity and electronic transitions.

Computational Protocol

-

The HOMO and LUMO energies are obtained from the output of the DFT calculation on the optimized geometry.

-

The energy gap (ΔE = E_LUMO - E_HOMO) is a key parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

-

Time-Dependent DFT (TD-DFT) calculations can be performed to predict the electronic absorption spectrum (UV-Vis) and assign the electronic transitions.[8][9]

Expected Electronic Properties

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenoxy moiety, while the LUMO is anticipated to be concentrated on the electron-deficient benzonitrile part. This distribution facilitates intramolecular charge transfer (ICT) upon photoexcitation.

Table 3: Illustrative Electronic Properties (based on analogous compounds)

| Parameter | Description | Expected Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (Energy Gap) | E_LUMO - E_HOMO | 3.0 to 4.0 |

A smaller HOMO-LUMO gap is indicative of a molecule's potential for NLO activity.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.

Computational Protocol

The MEP is calculated on the optimized molecular structure and visualized as a 3D plot, where different colors represent different electrostatic potential values.

Expected MEP Analysis

The MEP of this compound is expected to show negative potential (red/yellow) around the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage, indicating these as sites for electrophilic attack. The positive potential (blue) is likely to be located around the hydrogen atoms of the amino group, making them susceptible to nucleophilic attack.

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer characteristics, like this compound, are often good candidates for NLO materials.

Computational Protocol

-

The first-order hyperpolarizability (β₀), a measure of the NLO activity, is calculated using the same DFT method and basis set.

-

The dipole moment (μ) and polarizability (α) are also calculated.

Expected NLO Properties

The presence of both an electron-donating group (-NH₂) and an electron-withdrawing group (-CN) connected through a π-conjugated system suggests that this compound should exhibit a significant first-order hyperpolarizability, making it a promising candidate for NLO applications.

Table 4: Illustrative NLO Properties (based on analogous compounds)

| Property | Description | Expected Value (a.u.) |

| Dipole Moment (μ) | Measure of the molecule's overall polarity | 4 - 6 Debye |

| Polarizability (α) | Measure of the distortion of the electron cloud in an electric field | > 150 |

| First-Order Hyperpolarizability (β₀) | Measure of the second-order NLO response | Significantly higher than reference materials like urea |

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Quantum Chemical Calculation Workflow

Caption: Workflow for quantum chemical calculations.

HOMO-LUMO Energy Diagram

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. carlroth.com [carlroth.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. researchgate.net [researchgate.net]

- 6. 284462-37-9|4-(4-Aminophenoxy)-N-methylpicolinamide|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Purity Analysis of 4-(4-aminophenoxy)benzonitrile by High-Performance Liquid Chromatography

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(4-aminophenoxy)benzonitrile. Given the absence of a standardized pharmacopeial method, this document outlines a systematic approach based on established chromatographic principles and regulatory expectations for ensuring the quality and consistency of this key chemical intermediate.

Introduction to HPLC Method Development Strategy

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical attribute that can impact the safety and efficacy of the final drug product. For this compound, a molecule possessing aromatic rings, a nitrile group, and an amino group, reversed-phase HPLC (RP-HPLC) is the most suitable analytical technique. This method separates compounds based on their hydrophobicity.

The development of a robust and reliable stability-indicating HPLC method involves several key steps:

-

Analyte Characterization: Understanding the physicochemical properties of this compound, such as its solubility, pKa, and UV absorbance, is fundamental. It is soluble in organic solvents like acetonitrile and methanol. The aromatic chromophores allow for sensitive detection using a UV detector.

-

Column Selection: A C18 (octadecylsilane) column is the most common and logical starting point for RP-HPLC, offering excellent hydrophobic retention for aromatic compounds. Columns with a particle size of 3 to 5 µm and lengths of 150 to 250 mm typically provide a good balance of efficiency and backpressure.

-

Mobile Phase Selection: The mobile phase in RP-HPLC consists of an aqueous component and an organic modifier.

-

Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds due to its lower viscosity and superior UV transparency.

-

Aqueous Phase: A buffer is necessary to control the pH and ensure consistent ionization of the basic amino group. A phosphate or formate buffer at a pH between 3 and 7 is a suitable starting point.

-

-

Detector Wavelength Selection: A Diode Array Detector (DAD) or a variable wavelength UV detector can be used. A preliminary scan of this compound in the mobile phase will determine the wavelength of maximum absorbance (λmax), which ensures the highest sensitivity for both the main component and its potential impurities. A wavelength around 290 nm is often suitable for similar structures.

-

Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies are essential.[1][2][3] These studies intentionally stress the sample to generate potential degradation products and prove that the method can separate these degradants from the main peak.[4][5]

Potential Impurities and Degradants

A comprehensive purity analysis must consider both process-related impurities from the synthesis and potential degradation products. Diaryl ethers like this compound are often synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.[6][7][8][9][10]

Potential Process-Related Impurities:

-

Impurity A: 4-Aminophenol (Unreacted starting material)

-

Impurity B: 4-Fluorobenzonitrile or 4-Chlorobenzonitrile (Unreacted starting material)

-

Impurity C: 4,4'-Oxydibenzonitrile (Homocoupling by-product)

Potential Degradation Products:

-

Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form a carboxylic acid (-COOH) or an amide (-CONH2).

-

Oxidation: The amino group (-NH2) is susceptible to oxidation.

Detailed Experimental Protocol: A Representative RP-HPLC Method

This section provides a detailed, exemplary protocol for the purity analysis of this compound. This method should be considered a starting point and must be fully validated for its intended use.

Instrumentation and Materials

-

Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Potassium Dihydrogen Phosphate (Analytical grade)

-

Ortho-phosphoric Acid (Analytical grade)

-

Water (HPLC grade or Milli-Q)

-

This compound Reference Standard

-

Chromatographic Conditions

| Parameter | Recommended Condition |

| Stationary Phase | C18 Column, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 290 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Preparation of Solutions

-

Mobile Phase A (Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using diluted ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

-

Reference Standard Solution: Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL.

-

Sample Solution: Prepare the sample solution at the same concentration as the Reference Standard Solution using the diluent.

Forced Degradation Study Protocol

The following protocols are designed to generate a target degradation of 5-20%.[3]

-

Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute with diluent.

-

Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep at room temperature for 2 hours. Neutralize with 0.1 N HCl and dilute with diluent.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 80°C in an oven for 48 hours. Dissolve in diluent for analysis.

-

Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Data Presentation and Interpretation

Purity is typically calculated using the area normalization method, assuming all impurities have a similar response factor to the main compound.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The following table presents exemplary data from a hypothetical analysis.

Table 1: Exemplary Chromatographic Data

| Compound Name | Retention Time (min) | Relative Retention Time (RRT) | Peak Area | % Area |

| 4-Aminophenol (Impurity A) | 4.5 | 0.30 | 15,000 | 0.30 |

| This compound | 15.0 | 1.00 | 4,925,000 | 98.50 |

| Unknown Impurity 1 | 18.2 | 1.21 | 25,000 | 0.50 |

| 4,4'-Oxydibenzonitrile (Impurity C) | 22.5 | 1.50 | 35,000 | 0.70 |

| Total | 5,000,000 | 100.0 |

Method Validation Overview

Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[11][12][13]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated through forced degradation studies and by spiking the sample with known impurities.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed across a range of concentrations (e.g., 50% to 150% of the target concentration).

-

Accuracy: The closeness of test results to the true value. Determined by analyzing samples with known amounts of spiked analyte (recovery studies).

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly. It is assessed at two levels:

-

Repeatability: Precision under the same operating conditions over a short interval.

-

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

Workflow Visualizations

The following diagrams illustrate the logical flow for method development and routine analysis.

Caption: Overall HPLC Method Development and Validation Workflow.

Caption: Workflow for Routine Sample Purity Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. benchchem.com [benchchem.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. onyxipca.com [onyxipca.com]

- 6. jsynthchem.com [jsynthchem.com]

- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 8. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]

- 9. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 12. actascientific.com [actascientific.com]

- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

An In-depth Technical Guide to CAS Number 17076-69-6: 4-(4-Aminophenoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available experimental data for the chemical compound with CAS number 17076-69-6, chemically known as 4-(4-Aminophenoxy)benzonitrile. This document consolidates physicochemical properties, outlines a probable synthetic protocol, and presents its key role as a synthetic intermediate in the development of pharmacologically active molecules. Due to its primary function as a building block, direct biological activity and associated signaling pathways for this compound are not extensively documented. Instead, this guide illustrates its application in the synthesis of targeted therapeutic agents. All quantitative data are presented in structured tables, and its synthetic utility is visualized through a workflow diagram.

Physicochemical Properties

This compound is a solid organic compound at room temperature. Its fundamental properties are summarized in the table below. While some experimental values are available, others are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 17076-69-6 | - |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₃H₁₀N₂O | - |

| Molecular Weight | 210.23 g/mol | - |

| Physical Form | Solid, Crystals | [1] |

| Color | Whitish to yellowish-brown | [2] |

| Melting Point | 83-85 °C | |

| Boiling Point (Predicted) | 393.2 ± 27.0 °C | - |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | - |

| Water Solubility | 8.3 g/L at 23 °C | [2] |

| LogP (Predicted) | 1.8 | - |

Synthesis and Experimental Protocols

This compound is typically synthesized via a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol. In the case of this compound, the synthesis would logically involve the reaction of 4-aminophenol with an activated aryl halide such as 4-chlorobenzonitrile or 4-fluorobenzonitrile.

General Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

While a specific detailed protocol for the synthesis of CAS 17076-69-6 was not found in the public literature, a general procedure based on the Ullmann condensation is provided below. This protocol is adapted from similar reported syntheses of diaryl ethers.

Reaction Scheme:

A representative Ullmann condensation reaction.

Materials:

-

4-Aminophenol

-

Copper(I) iodide (CuI) or other copper catalyst

-

Potassium carbonate (K₂CO₃) or another suitable base

-

High-boiling polar solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))

Procedure:

-

To a reaction vessel equipped with a condenser and magnetic stirrer, add 4-aminophenol (1.0 eq), 4-chlorobenzonitrile (1.0-1.2 eq), potassium carbonate (2.0 eq), and the copper catalyst (0.1-0.2 eq).

-

Add the solvent (e.g., DMF) to the mixture.

-

Heat the reaction mixture to a high temperature (typically in the range of 150-200 °C) and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Analytical Data

| Analytical Technique | Expected Characteristics for this compound |

| ¹H NMR | Aromatic protons (AA'BB' systems for both phenyl rings), a singlet for the amine protons. |

| ¹³C NMR | Signals for the quaternary carbons (including the nitrile and ether-linked carbons) and the protonated aromatic carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C≡N stretching (nitrile), C-O-C stretching (ether), and aromatic C-H and C=C bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 210.23 g/mol . |

Role in Drug Development and Synthesis

The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature, possessing both an amine and a nitrile group on separate phenyl rings connected by an ether linkage, allows for a variety of subsequent chemical transformations.

It has been cited as a building block in the synthesis of potent inhibitors of Akt kinases and as an intermediate in the preparation of GPR35 modulators, which are of interest in the treatment of various disorders, including proliferative, immune, and inflammatory conditions.

The following diagram illustrates the logical workflow of how this compound serves as a key intermediate in a multi-step synthesis process.

Synthetic workflow illustrating the role of this compound.

Conclusion

This compound (CAS 17076-69-6) is a valuable chemical intermediate with limited direct experimental data available in the public domain regarding its biological activity. Its significance is primarily derived from its role as a structural scaffold in the synthesis of novel therapeutic agents. This guide has consolidated the known physicochemical properties and provided a representative synthetic protocol. Further research into this compound would benefit from detailed experimental characterization and the publication of its analytical data. For researchers in drug discovery and development, this compound represents a key starting material for the exploration of new chemical entities targeting a range of diseases.

References

A Technical Guide to the Reactivity of the Amine Group in 4-(4-aminophenoxy)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-(4-aminophenoxy)benzonitrile is a bifunctional organic molecule featuring a primary aromatic amine, an ether linkage, and a nitrile group. This guide provides an in-depth analysis of the chemical reactivity of its primary amine moiety. The nucleophilic character of the amine is central to its synthetic utility, enabling a range of transformations including acylation, alkylation, and diazotization. Its role as a monomer in the synthesis of high-performance polymers, such as polyamides and poly(amide-imide)s, is also significant. This document details the key reactions, presents quantitative data, outlines experimental protocols, and provides visual diagrams of reaction pathways and workflows to serve as a comprehensive resource for chemical researchers.

Core Reactivity of the Amine Group

The reactivity of the primary amino group in this compound is governed by the electronic effects of the substituents on the aromatic rings. The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base. The overall nucleophilicity is a balance between the electron-donating effect of the para-phenoxy group, which increases electron density on the nitrogen, and the long-range, weaker electron-withdrawing effect of the nitrile group on the adjacent phenyl ring. This electronic profile makes the amine group readily available for reactions with a variety of electrophiles.

Nucleophilicity and Basicity

Common Reactions of the Amine Group

The amine group undergoes several characteristic reactions, making it a versatile synthetic handle.

-

N-Acylation: The amine reacts readily with acylating agents such as acyl chlorides and acid anhydrides to form stable amide bonds. This reaction is fundamental in peptide synthesis and in the preparation of polyamide polymers.

-

N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary, tertiary, or even quaternary ammonium salts. Controlling the degree of alkylation can be challenging and may require specific reaction conditions.

-

Diazotization: As a primary aromatic amine, it can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C). The resulting 4-(4-cyanophenoxy)benzenediazonium salt is a highly valuable intermediate that can be converted into a wide array of functional groups via reactions like the Sandmeyer and Schiemann reactions.

-

Oxidation: The amine group is susceptible to oxidation. The choice of oxidizing agent and reaction conditions determines the product, which can range from nitroso or nitro compounds to polymeric materials.

-

Polymerization: The molecule can serve as a monomer in polycondensation reactions. For instance, it can react with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. These polymers often exhibit desirable properties such as high thermal stability.

Quantitative Data Summary

The following table summarizes the key reactions and typical conditions involving the amine group of this compound and related aromatic amines.

| Reaction Type | Reagent(s) | Product Functional Group | Typical Conditions | Yields | Reference |

| N-Acylation | Acyl Chloride (e.g., Benzoyl Chloride) | Amide | Base (e.g., Pyridine), Room Temperature | High | |

| Diazotization | NaNO₂, conc. HCl | Diazonium Salt (-N₂⁺Cl⁻) | 0–5 °C | In situ use | |

| Sandmeyer (from Diazonium Salt) | CuCl / CuBr / CuCN | Aryl Halide / Nitrile | 0–100 °C | Good to High | |

| Polycondensation | Aromatic Dicarboxylic Acids | Polyamide | NMP, Triphenyl Phosphite, Pyridine, 105 °C | > 90% | |

| Oxidation | Strong Oxidizing Agents (e.g., KMnO₄) | Nitro, Azo, or Polymer | Varies | Varies |

Experimental Protocols

Protocol: N-Acylation with Benzoyl Chloride

This protocol describes a general procedure for the acylation of the amine group.

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), to the solution and stir.

-

Acylation: Cool the mixture in an ice bath. Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, N-(4-(4-cyanophenoxy)phenyl)benzamide, can be purified by recrystallization or column chromatography.

Protocol: Diazotization and In Situ Use (Sandmeyer Reaction)

This protocol is adapted from the procedure for the closely related 4-aminobenzonitrile and outlines the formation of the diazonium salt for subsequent conversion.

-

Amine Salt Formation: In a flask equipped with a magnetic stir bar and a thermometer, suspend this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cooling: Cool the flask to 0–5 °C using an ice-salt bath. Vigorous stirring is essential.

-

Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.05 equivalents) in cold deionized water.

-

Diazotization: Add the cold sodium nitrite solution dropwise to the amine salt suspension, ensuring the internal reaction temperature is maintained between 0–5 °C throughout the addition.

-

Completion Check: After the addition is complete, continue stirring in the ice bath for an additional 30 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black).

-

In Situ Reaction: The resulting cold solution of 4-(4-cyanophenoxy)benzenediazonium chloride is unstable and should be used immediately. For a Sandmeyer reaction (e.g., conversion to 4-(4-chlorophenoxy)benzonitrile), this solution is added to a prepared solution of the corresponding copper(I) salt (CuCl).

Protocol: Synthesis of Aromatic Polyamides

This protocol is based on the polycondensation of aromatic diamines with dicarboxylic acids.

-

Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the aromatic dicarboxylic acid (1 equivalent), LiCl, and pyridine in N-Methyl-2-pyrrolidone (NMP). Stir until all solids are dissolved.

-

Monomer Addition: Add the diamine monomer (e.g., 1,3-bis(4-aminophenoxy)benzene, 1 equivalent) and triphenyl phosphite (TPP) (2.2 equivalents) to the solution.

-

Polymerization: Heat the solution to 105 °C and maintain the reaction for 3 hours.

-